molecular formula C15H19NO4 B2395313 (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid CAS No. 2248335-84-2

(1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

Cat. No.: B2395313
CAS No.: 2248335-84-2
M. Wt: 277.32
InChI Key: XYJFIWIQBBIWEV-WFASDCNBSA-N
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Description

(1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a cyclopentane ring substituted with a methyl group, a phenylmethoxycarbonylamino group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (1R,2S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Phenylmethoxycarbonylamino Group: This step involves the protection of an amine group with a phenylmethoxycarbonyl (Cbz) group, followed by its attachment to the cyclopentane ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxycarbonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral catalysis.

    Biology: The compound may be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with various biological targets.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral centers and functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

    (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.

Uniqueness

The uniqueness of (1R,2S)-2-Methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid lies in its specific ring size and stereochemistry, which influence its chemical reactivity and biological activity. The cyclopentane ring provides a distinct conformational flexibility compared to other ring sizes, affecting how the compound interacts with molecular targets.

Properties

IUPAC Name

(1R,2S)-2-methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(9-5-8-12(15)13(17)18)16-14(19)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,16,19)(H,17,18)/t12-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJFIWIQBBIWEV-WFASDCNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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